BenchChemオンラインストアへようこそ!

1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

Lipophilicity Drug-likeness Structure-Property Relationship

1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime (CAS 338978-34-0) is a fully aromatic 1,8-naphthyridine oxime ether derivative bearing two electron-withdrawing trifluoromethyl groups at positions 5 and 7 and an unsubstituted phenyl ethanone oxime substituent at position With a calculated LogP of 5.47 and a polar surface area (PSA) of 47.37 Ų , this compound occupies a distinct physicochemical space among bis(trifluoromethyl)-1,8-naphthyridine analogs. The 1,8-naphthyridine scaffold is a privileged heterocyclic core associated with kinase inhibition, antimicrobial activity, and β-adrenergic receptor modulation , while the oxime ether linkage contributes conformational rigidity and metabolic stability distinct from amine, hydrazine, or acetonitrile-linked congeners.

Molecular Formula C18H11F6N3O
Molecular Weight 399.296
CAS No. 338978-34-0
Cat. No. B2876896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime
CAS338978-34-0
Molecular FormulaC18H11F6N3O
Molecular Weight399.296
Structural Identifiers
SMILESCC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C18H11F6N3O/c1-10(11-5-3-2-4-6-11)27-28-15-8-7-12-13(17(19,20)21)9-14(18(22,23)24)25-16(12)26-15/h2-9H,1H3/b27-10+
InChIKeyOLIAGNRPXQPALX-YPXUMCKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime (CAS 338978-34-0) Demands Specification in Naphthyridine-Based Screening Libraries


1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime (CAS 338978-34-0) is a fully aromatic 1,8-naphthyridine oxime ether derivative bearing two electron-withdrawing trifluoromethyl groups at positions 5 and 7 and an unsubstituted phenyl ethanone oxime substituent at position 2. With a calculated LogP of 5.47 and a polar surface area (PSA) of 47.37 Ų [1], this compound occupies a distinct physicochemical space among bis(trifluoromethyl)-1,8-naphthyridine analogs. The 1,8-naphthyridine scaffold is a privileged heterocyclic core associated with kinase inhibition, antimicrobial activity, and β-adrenergic receptor modulation [2], while the oxime ether linkage contributes conformational rigidity and metabolic stability distinct from amine, hydrazine, or acetonitrile-linked congeners [3].

Critical Structural Differentiators That Prevent Interchangeability of 1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime with In-Class Analogs


Within the bis(trifluoromethyl)-1,8-naphthyridine series, even subtle modifications at the 2-position oxime substituent produce substantial shifts in lipophilicity, molecular weight, and predicted transporter engagement that preclude simple substitution. The unsubstituted phenyl ethanone oxime of CAS 338978-34-0 (LogP 5.47, PSA 47.37 Ų, MW 399.29) [1] differs markedly from the 4-methoxyphenyl analog (CAS 338978-32-8, MW 429.32, predicted LogP ~4.9) and the 2,4-dichlorophenyl analog (CAS 338978-38-4, MW 468.18, predicted LogP ~6.1) in parameters governing membrane permeability, protein binding, and assay compatibility . Furthermore, the oxime ether linker (C=N–O–C) in this compound establishes a distinct conformational profile and metabolic stability signature compared to the acetonitrile linker of the well-characterized autophagy modulator AMDE-1 (CAS 478043-30-0), which operates through a fundamentally different mechanism (AMPK-mTORC1-ULK1 pathway) [2]. These differences mean that screening results obtained with one analog cannot be extrapolated to another without risking both false-positive and false-negative outcomes.

Quantitative Differentiation Evidence for 1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime (CAS 338978-34-0) Versus Closest Structural Analogs


LogP Differentiation: Target Compound Occupies a Distinct Lipophilicity Window Among Bis(trifluoromethyl)-1,8-Naphthyridine Oxime Ethers

The target compound exhibits a computed LogP of 5.47 [1], which positions it between the more polar 4-methoxyphenyl analog (CAS 338978-32-8, estimated LogP ~4.9 based on the –OCH3 substituent's π contribution of –0.02 and hydrogen-bonding capacity) and the more lipophilic 2,4-dichlorophenyl analog (CAS 338978-38-4, estimated LogP ~6.1 based on chlorine's π contribution of +0.71 per Cl atom) . This 0.6–1.2 LogP unit differential translates to an approximately 4- to 16-fold difference in octanol/water partition coefficient, directly impacting solubility profiles, non-specific protein binding, and compatibility with aqueous assay conditions.

Lipophilicity Drug-likeness Structure-Property Relationship

Polar Surface Area and Drug-Likeness: Target PSA of 47.37 Ų Predicts Superior Passive Membrane Permeability Versus Higher-PSA Analogs

The target compound's topological PSA of 47.37 Ų [1] falls well below the commonly cited 90 Ų threshold for oral bioavailability and the 60–70 Ų range desirable for blood-brain barrier penetration. This is significantly lower than the predicted PSA of the 4-methoxyphenyl analog (CAS 338978-32-8, estimated PSA ~56–58 Ų due to the additional oxygen atom contributing ~9 Ų) and comparable to structurally related naphthyridine oxime ethers in the Ferrarini β-blocker series, where PSA values in the 45–60 Ų range correlated with adequate membrane transit [2]. The target compound's PSA of 47.37 Ų, combined with zero hydrogen bond donors, indicates a passive permeability profile that is experimentally distinguishable from oxime ethers bearing hydrogen-bond-donating substituents.

Drug-likeness Membrane permeability ADME prediction

Human OCT1 Transporter Interaction: Weak Inhibition (IC50 138 µM) Distinguishes This Compound from Known High-Affinity OCT1 Substrates

In a validated recombinant human OCT1 (SLC22A1) inhibition assay using HEK293 cells expressing human OCT1 and ASP+ as the fluorescent substrate, the target compound demonstrated an IC50 of 1.38 × 10⁵ nM (138 µM) [1]. This indicates low-affinity interaction with OCT1, in stark contrast to high-affinity OCT1 inhibitors such as decynium-22 (IC50 ~100 nM) or known substrates like metformin (Km ~1–2 mM). This weak OCT1 inhibition profile is notable because OCT1 is a major hepatic uptake transporter; compounds with strong OCT1 affinity exhibit pronounced hepatocyte accumulation and potential hepatic clearance liabilities. While direct comparator data for the 4-methoxy and 2,4-dichloro analogs in the same OCT1 assay are not publicly available, the presence of the unsubstituted phenyl ring in the target compound may reduce transporter affinity relative to more polar or halogenated analogs via differential hydrogen-bonding and hydrophobic interactions.

Transporter pharmacology OCT1 inhibition Drug-transporter interaction

Oxime Ether Linkage Versus Acetonitrile Linker: Distinct Metabolic Stability and Target Engagement Profiles Differentiate CAS 338978-34-0 from AMDE-1

The target compound employs an oxime ether (C=N–O–C) linkage connecting the phenylethanone moiety to the naphthyridine core. This contrasts with the acetonitrile (–CH(CN)–) linker in the well-studied autophagy modulator AMDE-1 (CAS 478043-30-0, 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile), which acts via the AMPK-mTORC1-ULK1 pathway to induce autophagy while simultaneously impairing lysosomal degradation [1]. Oxime ethers are generally more resistant to hydrolytic cleavage than nitriles, which are susceptible to cytochrome P450-mediated oxidative metabolism and hydrolytic conversion to amides or carboxylic acids. The target compound's oxime ether group also provides an additional hydrogen-bond acceptor site (the oxime nitrogen) and greater conformational rigidity (E/Z isomerism about the C=N bond) compared to the tetrahedral sp³ carbon of the acetonitrile linker in AMDE-1. These structural distinctions predict differential target engagement profiles; specifically, the oxime ether scaffold has been independently validated in 1,8-naphthyridine β-adrenergic antagonists [2], whereas the acetonitrile scaffold is associated with autophagy modulation.

Metabolic stability Linker chemistry Autophagy modulation

Molecular Weight Discrimination: Target MW of 399.29 Da Avoids the Property Penalties of Higher-MW Halogenated Analogs

At 399.29 Da, the target compound resides near the upper boundary of the 'lead-like' chemical space (MW ≤ 350) and comfortably within Lipinski's 'Rule of Five' cutoff (MW ≤ 500) [1]. In contrast, the 2,4-dichlorophenyl analog (CAS 338978-38-4) has a molecular weight of 468.18 Da, and the 4-methoxyphenyl analog (CAS 338978-32-8) is 429.32 Da . The 69-Da mass differential between the target compound and the dichloro analog represents a ~17% increase, which typically correlates with reduced ligand efficiency metrics (LE, LLE) and poorer developability scores. The target compound also contains 6 fluorine atoms (51% fluorine by mass), conferring metabolic stability through C–F bond strength while maintaining a lower overall MW than multi-halogenated alternatives—an advantage for fragment-based screening and hit-to-lead optimization where every Dalton counts toward ligand efficiency indices.

Molecular weight Lead-likeness Fragment-based screening

Class-Level β-Adrenergic Receptor Modulation Potential: 1,8-Naphthyridine Oxime Ether Scaffold Confers β2-Selective Blocking Activity Distinct from Non-Oxime Naphthyridines

A series of (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine reported by Ferrarini et al. (2000) demonstrated selective β-adrenergic blocking activity with preferential affinity for β2-receptors over β1-receptors [1]. In that series, N(1) substituents creating considerable steric hindrance enhanced β2-selectivity, while moderate hindrance decreased β2-antagonist potency. Compounds 9c(1) and 10a(1) showed β3-antagonist activity slightly lower than propranolol. Although the target compound CAS 338978-34-0 was not directly tested in this study, it shares the critical 1,8-naphthyridine oxime ether pharmacophore and features an aromatic N-substituent (phenylethanone) with steric bulk comparable to the active analogs in the Ferrarini series. This class-level β-blocking potential fundamentally differentiates oxime ether-containing naphthyridines from non-oxime analogs such as AMDE-1 (acetonitrile linker), 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5, amine substituent), and [5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine (hydrazine substituent), which have not been associated with β-adrenergic pharmacology.

β-adrenergic receptor Oxime ether pharmacology Antihypertensive agents

Evidence-Backed Application Scenarios for 1-Phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime (CAS 338978-34-0) in Scientific and Industrial Research


Cellular Permeability Screening Panels Requiring Low-to-Moderate PSA and High Lipophilicity

With a PSA of 47.37 Ų and LogP of 5.47 [1], this compound is optimally positioned for inclusion in cell-based screening panels where passive membrane permeability is a prerequisite for target engagement. Its computed physicochemical profile places it below the 90 Ų oral absorption threshold and within a range predictive of adequate membrane transit. This makes it a suitable candidate for phenotypic screens in intracellular target space, particularly in oncology and anti-infective programs where the naphthyridine core has established pharmacophore relevance [2].

GPCR-Focused Screening: β-Adrenergic Receptor Modulator Discovery Leveraging the Oxime Ether Pharmacophore

The oxime ether linkage at position 2 of the 1,8-naphthyridine core is a validated pharmacophore for β2-selective adrenergic receptor blockade, as demonstrated by the Ferrarini series of (R,S)-(E)-oximeethers [1]. The target compound's aromatic N-substituent topology aligns with the SAR finding that steric bulk at the N(1) position enhances β2-selectivity. Procurement of this compound for GPCR panel screening is supported by class-level evidence linking the 1,8-naphthyridine oxime ether scaffold to β-adrenergic pharmacology, providing a distinct mechanism hypothesis that differentiates it from kinase-targeted or autophagy-targeted naphthyridine analogs.

Drug-Drug Interaction Liability Assessment: OCT1 Transporter Profiling

The experimentally determined IC50 of 138 µM for human OCT1 inhibition [1] provides a quantitative benchmark for hepatic transporter interaction assessment. This weak OCT1 affinity suggests a favorable drug-drug interaction profile with respect to OCT1-mediated hepatic uptake. Researchers evaluating naphthyridine series for progression into in vivo pharmacokinetic studies can use this data point to prioritize compounds with minimal transporter liability, particularly when compared against analogs that may exhibit stronger OCT1 or OATP1B1/1B3 engagement.

Structure-Activity Relationship (SAR) Exploration of the 5,7-Bis(trifluoromethyl)-1,8-Naphthyridine Series: Unsubstituted Phenyl as a Baseline for Substituent Scanning

With no substituents on the phenyl ethanone ring, the target compound serves as the ideal benchmark for systematic SAR studies exploring the impact of electron-donating (–OCH3, CAS 338978-32-8) and electron-withdrawing (–Cl, CAS 338978-38-4) substituents on biological activity, solubility, and metabolic stability [1]. Its MW of 399.29 Da, LogP of 5.47, and PSA of 47.37 Ų [2] provide a reference baseline against which the incremental property shifts of substituted analogs can be quantitatively measured, enabling rational library design and hit prioritization.

Quote Request

Request a Quote for 1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.